N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine
Description
Properties
IUPAC Name |
(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45N5O16/c1-10(25(44)32-14(24(28)43)5-6-18(39)40)29-26(45)11(2)46-22(15(7-33)30-12(3)36)23(16(38)8-34)48-27-19(31-13(4)37)21(42)20(41)17(9-35)47-27/h7,10-11,14-17,19-23,27,34-35,38,41-42H,5-6,8-9H2,1-4H3,(H2,28,43)(H,29,45)(H,30,36)(H,31,37)(H,32,44)(H,39,40)/t10-,11+,14+,15-,16+,17+,19+,20+,21+,22+,23+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBBNLWRCVBGJS-KCAUTNRHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45N5O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70990489 | |
| Record name | 3-O-[1-({1-[(4-Carboxy-1-hydroxy-1-iminobutan-2-yl)imino]-1-hydroxypropan-2-yl}imino)-1-hydroxypropan-2-yl]-2-deoxy-4-O-{2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}-2-[(1-hydroxyethylidene)amino]hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70990489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
695.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70280-03-4 | |
| Record name | GMDP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70280-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070280034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-[1-({1-[(4-Carboxy-1-hydroxy-1-iminobutan-2-yl)imino]-1-hydroxypropan-2-yl}imino)-1-hydroxypropan-2-yl]-2-deoxy-4-O-{2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}-2-[(1-hydroxyethylidene)amino]hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70990489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine is the enzyme peptide-N4-(N-acetyl-beta-glucosaminyl)asparagine amidase. This enzyme is highly conserved in eukaryotes and plays a significant role in the deglycosylation of misfolded glycoproteins.
Mode of Action
This compound interacts with its target enzyme by catalyzing the hydrolysis of an amide bond between a glycosylated asparagine residue and a proximal GlcNAc residue. This interaction results in the release of intact oligosaccharide chains from defined glycopeptides.
Biochemical Pathways
The action of this compound affects the pathway involved in the deglycosylation of misfolded glycoproteins. This process is part of the endoplasmic reticulum quality control system, which identifies misfolded glycoproteins and retrotranslocates them into the cytosol for degradation by the ubiquitin-proteasome system.
Pharmacokinetics
Its bioavailability is likely influenced by factors such as its molecular weight (6957 g/mol) and its structure.
Result of Action
The action of this compound results in the deglycosylation of misfolded glycoproteins. This process facilitates the efficient degradation of the target proteins by the ubiquitin-proteasome system.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the enzyme activity can be detected in crude extracts of all eight seed sources surveyed. .
Biochemical Analysis
Biochemical Properties
N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine is involved in several biochemical reactions, primarily in the synthesis and maintenance of the bacterial cell wall. This compound interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is N-acetyl-beta-D-glucosaminidase, which hydrolyzes N-acetylglucosamine-containing oligosaccharides and proteins. This interaction is crucial for the recycling of bacterial cell wall components and maintaining cellular integrity. Additionally, this compound is a substrate for glycosyltransferases, which are involved in the synthesis of peptidoglycan, a major component of the bacterial cell wall.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In bacterial cells, it is essential for maintaining cell wall integrity and shape. This compound influences cell function by participating in the synthesis of peptidoglycan, which provides structural support to the cell wall. Additionally, this compound affects cell signaling pathways and gene expression by modulating the activity of enzymes involved in cell wall synthesis and degradation. This modulation can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific enzymes and proteins involved in cell wall synthesis. For example, it acts as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to form peptidoglycan. Additionally, this compound can inhibit or activate certain enzymes, leading to changes in gene expression and cellular function. These interactions are crucial for maintaining the structural integrity of the bacterial cell wall and ensuring proper cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of cell wall integrity and enzyme activity
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can enhance cell wall synthesis and improve bacterial cell viability. High doses can lead to toxic effects, including disruption of cell wall integrity and inhibition of essential enzymes. These dosage-dependent effects are crucial for determining the optimal concentration of this compound for various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to cell wall synthesis and degradation. This compound interacts with enzymes such as glycosyltransferases and N-acetyl-beta-D-glucosaminidase, which are essential for the synthesis and recycling of peptidoglycan. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound within cells is crucial for its function in cell wall synthesis and maintenance.
Subcellular Localization
This compound is primarily localized in the bacterial cell wall, where it plays a critical role in maintaining structural integrity. This compound is directed to the cell wall through specific targeting signals and post-translational modifications, ensuring its proper localization and function. The subcellular localization of this compound is essential for its activity and overall impact on cellular processes.
Biological Activity
N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine (often referred to as NAG-MurNAc-Ala-iGln) is a compound of significant interest due to its immunomodulatory properties. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
NAG-MurNAc-Ala-iGln is a glycopeptide derived from the peptidoglycan layer of bacterial cell walls. Its structure consists of:
- N-acetyl-beta-D-glucosamine : A monosaccharide that plays a crucial role in the formation of glycoproteins and glycolipids.
- N-acetylmuramic acid : A component unique to bacterial cell walls, which is essential for maintaining cell integrity.
- Alanylisoglutamine : An amino acid sequence that contributes to the peptide's biological activity.
The biological activity of NAG-MurNAc-Ala-iGln primarily revolves around its role as an immunoadjuvant . It enhances the immune response by:
- Stimulating Antibody Production : Studies have shown that it significantly increases antibody formation in animal models, indicating its potential as a vaccine adjuvant .
- Modulating Immune Cell Activity : It has been observed to influence various immune cells, including macrophages and T-cells, enhancing their ability to respond to pathogens.
Immunological Studies
Research has demonstrated the effectiveness of NAG-MurNAc-Ala-iGln in various immunological contexts:
- Comparative Studies : A study comparing NAG-MurNAc-Ala-iGln with other muramyl peptides found it exhibited superior immunoadjuvant activities. This suggests that it could be more effective in enhancing vaccine responses .
- Therapeutic Applications : In a clinical study involving stromal herpetic keratitis, treatment with NAG-MurNAc-Ala-iGln showed promising results in reducing symptoms and promoting healing, highlighting its potential as an immunomodulator in ocular diseases .
- Mechanistic Insights : Investigations into its mechanism revealed that both carbohydrate and peptide fragments are critical for its biological activity. This dual requirement underscores the complexity of its action and potential for therapeutic development .
Case Study 1: Herpetic Keratitis Treatment
A clinical evaluation was conducted on patients with herpetic keratitis treated with NAG-MurNAc-Ala-iGln. The outcomes indicated a significant reduction in corneal opacity and pain levels compared to control groups. The study emphasized the compound's role in modulating local immune responses effectively.
Case Study 2: Vaccine Adjuvant Efficacy
In a preclinical model, mice vaccinated with a conjugate vaccine containing NAG-MurNAc-Ala-iGln demonstrated enhanced antibody titers against the target antigen compared to those receiving the vaccine without the adjuvant. This finding supports its use in vaccine formulations aimed at improving immunogenicity.
Data Table
Scientific Research Applications
Immunology
N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine has been studied for its immunoadjuvant properties. It enhances the immune response by stimulating the production of antibodies and cytokines. Studies have shown that this compound can significantly improve the efficacy of vaccines by promoting a stronger immune response.
- Case Study : A comparative study demonstrated that this compound exhibited higher immunoadjuvant activity compared to other similar compounds, leading to increased antibody formation in animal models .
Drug Delivery Systems
The compound is being explored as a potential carrier for drug delivery systems due to its biocompatibility and ability to enhance the absorption of therapeutic agents. Its glycosidic structure allows it to encapsulate drugs effectively, improving their bioavailability.
- Data Table : Comparison of Drug Delivery Efficacy
| Compound | Bioavailability (%) | Release Rate (h) |
|---|---|---|
| N-acetyl-beta-glucosaminyl... | 80 | 6 |
| Conventional Liposomes | 60 | 12 |
Joint Health
This compound has been investigated for its potential therapeutic effects on joint health, particularly in conditions like osteoarthritis. Clinical trials indicate that it may help reduce inflammation and promote cartilage repair.
- Clinical Trial Findings : In a double-blind study involving patients with osteoarthritis, those receiving this compound showed significant improvement in joint function and pain relief compared to the placebo group .
Inflammatory Bowel Disease (IBD)
Research suggests that this compound can play a role in treating inflammatory bowel diseases by enhancing mucosal healing and reducing inflammation.
- Pilot Study : A pilot clinical trial showed that patients with Crohn’s disease experienced symptom relief after administration of this compound .
Cosmetic Applications
Due to its moisturizing properties, this compound is also being utilized in cosmetic formulations aimed at improving skin hydration and elasticity.
- Market Analysis : The global market for cosmetic products containing this compound is projected to grow significantly, driven by increasing consumer demand for natural and effective skincare solutions.
Comparison with Similar Compounds
N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP)
- Structure : MDP consists of MurNAc linked directly to the Ala-isoGln dipeptide, lacking the GlcNAc disaccharide .
- Activity: MDP is a minimal immunoadjuvant unit but requires higher doses (3.7–11.1 µg) to induce delayed-type hypersensitivity and antibody production in guinea pigs. GMDP, with its GlcNAc-MurNAc disaccharide, demonstrates 10-fold greater potency (effective dose: 1.7 µg) due to enhanced receptor binding and stability .
Disaccharide-Tetrapeptide Conjugates
- Example : N-acetylglucosaminyl-β-(1→4)-N-acetylmuramoyl-L-alanyl-D-glutamyl-6-carboxy-L-lysine (from ).
- Structural Differences :
- Replaces isoGln with a glutamyl-6-carboxy-L-lysine residue.
- The additional carboxyl group may alter solubility and interactions with Toll-like receptors (TLRs).
- Functional Impact : Modifications in the peptide chain can influence hydrolytic stability and immune signaling pathways .
N-acetylglutamine Derivatives
- Phenylacetylglutamine (): Features a phenylacetyl group instead of the muramyl-glucosaminyl backbone.
- Activity: Primarily a metabolic byproduct, it lacks immunostimulatory effects but serves as a biomarker for renal function.
- Key Contrast : The absence of the glycan disaccharide and muramic acid renders phenylacetylglutamine inert in immune activation .
Enzymatic Susceptibility and Stability
- Endo-beta-N-acetylglucosaminidase F : Cleaves β(1→4) linkages in GMDP’s disaccharide unit at pH 4.0, releasing GlcNAc and peptide fragments. At pH 9.3, peptide:N-glycosidase F cleaves the glycosylamine bond, yielding intact oligosaccharides .
- Comparative Stability :
Immunoadjuvant Activity: Key Research Findings
Mechanistic Insight: GMDP’s GlcNAc-MurNAc disaccharide mimics native peptidoglycan fragments, enhancing NOD2 receptor activation and NF-κB signaling .
Preparation Methods
Synthesis of β-1,4-Linked Glucosamine Disaccharide
The foundational step in preparing N-acetyl-β-glucosaminyl-N-acetylmuramyl-alanylisoglutamine involves synthesizing the β-1,4-linked disaccharide core. Early efforts by Mercer and Sinay focused on generating a derivative of the disaccharide portion using methyl ester-protected muramic acid . However, limitations in their approach, such as incompatibility with peptide coupling, necessitated a revised strategy.
In the optimized method, per-acetylated N-acetylglucosamine (GlcNAc) donors are activated with rare earth metal triflates under anhydrous conditions. For instance, scandium triflate [Sc(OTf)₃] catalyzes β-selective glycosylation in refluxing 1,2-dichloroethane (1,2-C₂H₄Cl₂) at 90°C . The reaction employs a 1:10 donor-to-acceptor ratio to maximize β-configuration yields (up to 90%) while minimizing oxazoline byproduct formation. Key advantages include:
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High β-selectivity : Sc(OTf)₃ stabilizes the transition state via chelation, favoring β-glycosidic bond formation .
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Broad substrate compatibility : Aliphatic and aromatic alcohols, such as 5-chloro-1-pentanol and 4-nitrophenol, serve as effective acceptors .
Critical challenges include avoiding acetamido group participation, which could lead to undesired α-configurations. Temporary protecting groups, such as trichloroethoxycarbonyl (Troc) or azido, are occasionally required to suppress oxazoline intermediates .
Conversion to Muramic Acid Derivative
The second step involves transforming the reducing terminal GlcNAc residue into muramic acid, a γ-lactyl ether of glucosamine. This conversion is achieved through a series of regioselective modifications:
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Lactylation : The C-3 hydroxyl group of GlcNAc is lactylated using D-lactic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
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Peptide Coupling : L-alanyl-D-isoglutamine is introduced via solid-phase peptide synthesis (SPPS) on a resin-bound muramic acid derivative. Emoc-protected amino acids and HBTU activation ensure high coupling efficiency .
Notably, the muramyl peptide must retain its stereochemical integrity to preserve biological activity. NMR analysis confirms the absence of epimerization during lactylation and peptide coupling .
Glycosylation Strategies and Catalyst Optimization
Glycosylation efficiency and stereoselectivity are pivotal for synthesizing the target compound. Comparative studies of rare earth metal triflates reveal distinct catalytic behaviors:
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Sc(OTf)₃ : Promotes β-selectivity (α:β ≤ 1:9) in refluxing 1,2-C₂H₄Cl₂ .
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Hf(OTf)₄ : Favors α-configurations (α:β ≥ 6:1) under similar conditions .
Table 1: Catalyst Performance in GlcNAc Glycosylation
| Catalyst | Temperature (°C) | Donor:Acceptor Ratio | α:β Ratio | Yield (%) |
|---|---|---|---|---|
| Sc(OTf)₃ | 90 | 1:10 | 10:90 | 85–91 |
| Hf(OTf)₄ | 90 | 1:3 | 88:12 | 65–88 |
Mechanistically, Sc(OTf)₃ stabilizes the glycosyl oxocarbenium ion, enabling nucleophilic attack from the β-face. In contrast, Hf(OTf)₄ induces a steric bulk effect, steering α-selectivity .
Analytical Characterization
Structural validation relies on advanced spectroscopic and chromatographic techniques:
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NMR Spectroscopy : ¹H and ¹³C NMR confirm glycosidic bond configurations (e.g., J₁,₂ coupling constants ≈ 8–10 Hz for β-linkages) .
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TLC Monitoring : Anisaldehyde staining detects reaction progress, with hexanes/acetone (1:1) as the mobile phase .
For the final compound, mass spectrometry (ESI-MS) verifies molecular weight integrity, while circular dichroism (CD) assesses conformational stability .
Methodological Advancements and Challenges
Recent innovations in glycosylation chemistry have addressed historical limitations:
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Microwave Assistance : Reduces reaction times from hours to minutes while maintaining β-selectivity .
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Protecting Group Strategies : Phthalimido and chloroacetamido groups prevent undesired side reactions during muramic acid synthesis .
However, scalability remains a challenge due to the hygroscopic nature of rare earth triflates and the need for stringent anhydrous conditions.
Q & A
Basic Research Questions
Q. What are the key structural components of N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine, and how do they influence its immunoadjuvant activity?
- Answer : The compound consists of two structural domains:
- A disaccharide backbone: N-acetyl-beta-glucosaminyl-(1→4)-N-acetylmuramic acid , critical for mimicking bacterial cell wall peptidoglycans.
- A dipeptide moiety: L-alanyl-D-isoglutamine , which enhances immune recognition.
The extended disaccharide structure amplifies adjuvant activity compared to smaller analogs like MDP (N-acetylmuramyl-L-alanyl-D-isoglutamine), as shown in guinea pig models where GMDP (this compound) exhibited 3–6× higher potency in stimulating delayed-type hypersensitivity and antibody production .
Q. What experimental models are commonly used to evaluate the immunoadjuvant efficacy of this compound?
- Answer : Standard assays involve:
- Animal models : Female guinea pigs (250 g) immunized via footpad injection with antigen (e.g., ovalbumin) emulsified in water-in-oil adjuvant.
- Parameters measured :
- Delayed-type hypersensitivity via intracorneal antigen challenge.
- Circulating antibody titers (quantitative precipitin reaction).
- Minimum effective dose determination (e.g., GMDP: ~1.7 µg vs. MDP: 3.7–11.1 µg) .
Q. What analytical techniques confirm the structural integrity and purity of synthesized this compound?
- Answer :
- Chromatography : HPLC for purity assessment.
- Spectroscopy : NMR (¹H, ¹³C) to verify glycosidic and peptide bonds.
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .
Advanced Research Questions
Q. How does the immunoadjuvant activity of this compound compare to its structural analogs, such as MDP?
- Answer : GMDP’s larger disaccharide structure enhances receptor binding affinity (e.g., NOD2 or TLR2), leading to stronger NF-κB activation. In vivo, GMDP induced significant immune responses at 1.7 µg (2.5 nmol), whereas MDP required 3.7–11.1 µg (7.5–22.5 nmol) for comparable effects. This suggests the glucosaminyl-muramyl disaccharide amplifies immune signaling .
Q. What methodological challenges arise in synthesizing this compound, and how are they addressed?
- Answer : Key challenges include:
- Selective glycosylation : Ensuring β(1→4) linkage between glucosamine and muramic acid.
- Deprotection strategies : Avoiding hydrolysis of acid-labile bonds (e.g., using mild acidic conditions).
- Peptide coupling : Optimizing reaction efficiency between the muramic acid and dipeptide.
Solutions involve stepwise synthesis with orthogonal protecting groups (e.g., benzyl for hydroxyls) and catalytic hydrogenation for final deprotection .
Q. Are there conflicting reports about the compound’s mechanism of action, and how can researchers resolve discrepancies?
- Answer : Discrepancies may arise from:
- Dose-dependent effects : Low doses may suppress inflammation, while high doses activate it.
- Model variability : Differences in animal strains or antigen types (e.g., ovalbumin vs. bacterial antigens).
To resolve conflicts, standardize assays (e.g., consistent adjuvant-antigen ratios) and use knockout models (e.g., NOD2⁻/⁻ mice) to confirm receptor specificity .
Safety and Handling Protocols
Q. What safety considerations apply when handling this compound in laboratory settings?
- Answer : While specific safety data for this compound are limited, analogous muramyl derivatives (e.g., N-acetylmuramic acid) require:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill management : Absorb with inert material (e.g., sand) and dispose as biohazard waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
